molecular formula C16H9F2NO B6337546 (2,4-Difluorophenyl)(quinolin-3-yl)methanone CAS No. 1187167-12-9

(2,4-Difluorophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337546
CAS No.: 1187167-12-9
M. Wt: 269.24 g/mol
InChI Key: PUZUCZLCBAITTL-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(quinolin-3-yl)methanone (CAS 1187167-12-9) is a high-value 3-acylquinoline derivative that serves as a versatile chemical building block in medicinal chemistry and organic synthesis. This compound belongs to a class of structures recognized for their significant pharmacological potential. Quinoline derivatives are extensively investigated for their anticancer properties, acting through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis . Furthermore, closely related quinoline-methanone scaffolds have been identified as potent small-molecule inhibitors of protein-protein interactions, such as the PCSK9/LDLR interaction, highlighting their value in developing new therapies for conditions like hyperlipidemia . The compound can be efficiently synthesized via transition metal-free protocols, such as the formal [4+2] annulation of anthranils and enaminones, ensuring a sustainable and practical route for research-scale preparation . As a key intermediate, it enables researchers to explore structure-activity relationships in drug discovery campaigns, particularly in the development of novel antiviral, antimicrobial, and anticancer agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluorophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-12-5-6-13(14(18)8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZUCZLCBAITTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Difluorophenyl Quinolin 3 Yl Methanone

Retrosynthetic Analysis of the (2,4-Difluorophenyl)(quinolin-3-yl)methanone Scaffold

A retrosynthetic analysis of this compound reveals several possible disconnection points, suggesting various forward synthetic strategies. The most logical disconnections are at the C-C bond of the ketone and the bonds forming the quinoline (B57606) ring.

Disconnection of the Methanone (B1245722) Moiety: The carbon-carbon bond between the quinoline-3-yl group and the carbonyl carbon represents a primary disconnection point. This suggests a synthetic route involving the acylation of a quinoline precursor. This could be achieved through a Friedel-Crafts type reaction or a metal-catalyzed cross-coupling reaction. The synthons for this disconnection would be a quinoline-3-yl organometallic reagent (or a 3-haloquinoline) and a 2,4-difluorobenzoyl derivative (such as the acid chloride or an aldehyde).

Disconnection of the Quinoline Ring: The quinoline ring itself can be retrosynthetically disassembled through several classical named reactions. For instance, a Friedländer annulation approach would disconnect the quinoline into an ortho-aminoaryl ketone and a compound containing an α-methylene group. researchgate.net Other classical methods like the Skraup, Doebner-von Miller, or Combes syntheses offer alternative disconnections of the quinoline core, typically involving anilines and dicarbonyl compounds or their equivalents. pharmaguideline.comwikipedia.orgnih.gov

These retrosynthetic pathways provide a roadmap for the various synthetic methodologies that can be employed to construct this compound, which are discussed in the following sections.

Established Synthetic Routes to this compound

The established synthetic routes to this compound can be broadly categorized into two main strategies: those that first construct the quinoline ring followed by the introduction of the methanone group, and those that build the quinoline ring from precursors already containing the necessary functionalities.

Classical Condensation and Cyclization Strategies for Quinoline Ring Formation

The formation of the quinoline ring is a cornerstone of this synthesis, and several classical methods can be adapted for this purpose. These methods typically involve the condensation of anilines with carbonyl compounds, followed by cyclization and aromatization.

Friedländer Synthesis: This is one of the most direct methods for quinoline synthesis, involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. researchgate.netdu.edu.eg For the synthesis of a 3-substituted quinoline, an o-aminobenzaldehyde could be condensed with a β-keto ester or a related compound where the ester group can be later converted to the desired methanone.

Skraup and Doebner-von Miller Reactions: The Skraup synthesis utilizes glycerol, sulfuric acid, and an oxidizing agent to convert anilines to quinolines. pharmaguideline.comnih.gov The related Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones. pharmaguideline.comnih.gov These methods are generally suitable for producing substituted quinolines, although controlling the regioselectivity for a 3-substituted product can be challenging.

Combes Quinoline Synthesis: This method involves the acid-catalyzed cyclization of an enamine formed from the reaction of an aniline (B41778) with a 1,3-dicarbonyl compound. pharmaguideline.comwikipedia.org This can be a viable route for accessing quinolines with specific substitution patterns.

Pfitzinger Synthesis: The Pfitzinger reaction provides quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound. pharmaguideline.com While this method primarily yields 4-substituted quinolines, modifications could potentially be explored.

A specific example of a modern synthetic route that builds upon these classical principles involves a formal [4+2] annulation of anthranils and enaminones, which has been successfully used to synthesize this compound in good yield. mdpi.com

Acylation and Cross-Coupling Methodologies for Methanone Moiety Introduction

Once the quinoline nucleus is formed, the (2,4-difluorophenyl)methanone group can be introduced at the 3-position. This is typically achieved through acylation or cross-coupling reactions.

Friedel-Crafts Acylation: While direct Friedel-Crafts acylation of quinoline itself is often difficult and can lead to a mixture of products, it can be a viable method for activated quinoline derivatives. The reaction would involve treating the quinoline with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Cross-Coupling Reactions: A more modern and versatile approach involves the use of transition metal-catalyzed cross-coupling reactions. This would typically involve the coupling of a 3-haloquinoline (e.g., 3-bromoquinoline (B21735) or 3-iodoquinoline) with a 2,4-difluorophenyl organometallic reagent, such as an organozinc, organotin, or organoboron compound, in the presence of a palladium or other transition metal catalyst. Alternatively, a quinoline-3-boronic acid derivative could be coupled with a 2,4-difluorobenzoyl halide.

Acylation via Organometallic Reagents: Another strategy involves the reaction of a quinoline-3-yl organometallic reagent (e.g., a Grignard or organolithium reagent) with a 2,4-difluorobenzoyl derivative, such as the acid chloride or an ester. The generation of such organometallic reagents from quinolines can sometimes be challenging.

A transition metal-free Minisci-type reaction has also been developed for the acylation of quinolines with aldehydes, which could be a potential route for the introduction of the methanone moiety. nih.gov

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis has seen the development of powerful catalytic methods that can be applied to the construction of complex molecules like this compound with high efficiency and selectivity.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. researchgate.netias.ac.in Several cross-coupling reactions are highly relevant to the synthesis of the target compound.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of quinoline-3-boronic acid with a 2,4-difluorobenzoyl halide, or the coupling of a 3-haloquinoline with 2,4-difluorophenylboronic acid followed by oxidation.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While not directly applicable to the formation of the ketone, it could be used to introduce a vinyl group at the 3-position of the quinoline, which could then be oxidatively cleaved to form the ketone.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. A 3-alkynylquinoline, formed via Sonogashira coupling, could potentially be hydrated to yield the desired ketone.

Palladium-catalyzed acylation of quinoline N-oxides has also been reported as a method for introducing acyl groups at the C8-position, highlighting the potential for catalytic C-H functionalization approaches. acs.org

Organocatalytic and Biocatalytic Pathways for Quinoline Derivative Synthesis

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. nih.govresearchgate.netacs.org

Organocatalytic Quinoline Synthesis: Several organocatalytic methods for the synthesis of quinoline derivatives have been developed. nih.govresearchgate.net These often involve cascade reactions that build the quinoline core from simple starting materials under mild conditions. For example, an asymmetric organocatalytic synthesis of complex cyclopenta[b]quinoline derivatives has been reported, demonstrating the potential of this approach for constructing substituted quinoline systems. nih.govacs.org

Biocatalytic Approaches: While less common for the synthesis of this specific type of compound, biocatalysis offers a green and highly selective approach to organic synthesis. Enzymes could potentially be used for the enantioselective reduction of the ketone or for the formation of the quinoline ring through novel pathways. Research in this area is ongoing and holds promise for the future development of sustainable synthetic routes.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety. These principles focus on the use of benign solvents, maximizing atom economy, and improving energy efficiency.

Solvent-Free Reactions and Aqueous Reaction Media

The use of environmentally benign solvents or the complete avoidance of solvents are cornerstones of green synthetic chemistry. For the synthesis of quinoline derivatives, which form the backbone of this compound, significant progress has been made in adopting greener reaction media.

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of quinolines in aqueous media has been explored through various catalytic systems. For instance, the use of ferric chloride hexahydrate (FeCl3·6H2O) as a catalyst in water has been shown to be an efficient and environmentally friendly method for the synthesis of substituted quinolines. This approach offers good to excellent yields at room temperature, avoiding the need for hazardous organic solvents. While a specific application of this method to this compound has not been detailed, the general success of such systems for quinoline synthesis suggests its potential applicability.

Solvent-Free Reactions: Performing reactions without a solvent can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. Solvent-free conditions for the synthesis of quinolines have been successfully implemented. One notable example is the Friedländer annulation, a classic method for quinoline synthesis, which has been adapted to be solvent-free. For example, the use of bismuth(III) chloride (BiCl3) as a catalyst under thermal, solvent-free conditions allows for the efficient synthesis of poly-substituted quinolines. Another approach involves the use of Brønsted-acidic ionic liquids as recyclable catalysts in solvent-free Friedländer reactions, leading to high yields and simplified work-up. These solvent-free methods represent a significant step towards a more sustainable synthesis of quinoline-based compounds.

Table 1: Examples of Green Solvents and Conditions for Quinoline Synthesis
MethodCatalystSolventKey Advantages
Friedländer SynthesisFeCl3·6H2OWaterEnvironmentally benign, room temperature, good to excellent yields.
Friedländer SynthesisBiCl3Solvent-freeHigh yields, reduced waste, thermal conditions.
Friedländer SynthesisBrønsted-acidic ionic liquidSolvent-freeRecyclable catalyst, high yields.

Atom-Economical and Energy-Efficient Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Energy efficiency refers to minimizing the energy input required for a reaction, for instance, by conducting it at lower temperatures or reducing reaction times.

A highly atom-economical approach for the synthesis of quinoline derivatives involves a one-pot procedure starting from substituted o-nitrotoluenes and olefins. This method, which can be catalyzed by cesium, proceeds via a plausible [2+4] cycloaddition mechanism and avoids the need for transition metal catalysts. The high efficiency and mild reaction conditions contribute to both its atom economy and energy efficiency.

While a specific atom economy analysis for the reported synthesis of this compound via the annulation of anthranils and enaminones has not been published, the principles of atom economy can be applied to evaluate and optimize such synthetic routes. Future research may focus on developing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Energy efficiency can be improved by utilizing catalytic processes that allow for lower reaction temperatures and shorter reaction times. The use of microwave irradiation has emerged as a valuable tool in organic synthesis to enhance reaction rates and reduce energy consumption. The application of microwave-assisted synthesis to quinoline derivatives has demonstrated significant advantages, including shorter reaction times and often improved yields.

Synthesis of Stereoisomers, Deuterated, and Radiolabeled Analogs of this compound for Mechanistic and Research Applications

The synthesis of isotopically labeled and stereoisomeric analogs of a compound is crucial for various research applications, including the study of metabolic pathways, receptor binding, and reaction mechanisms.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, it does not exist as a pair of enantiomers or diastereomers. To date, there have been no reports in the scientific literature on the synthesis of chiral derivatives or stereoisomers of this compound. The introduction of a chiral center would require chemical modification of the parent molecule.

Deuterated Analogs: Deuterium (B1214612) (²H) is a stable isotope of hydrogen. The replacement of hydrogen with deuterium in a molecule can be a powerful tool in medicinal chemistry. Deuteration at a site of metabolic transformation can slow down the rate of metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of potentially toxic metabolites. While the synthesis of deuterated analogs of this compound has not been specifically reported, general methods for deuterium incorporation could be applied. These methods include the use of deuterated starting materials or deuterium gas in catalytic reduction steps. For example, in the synthesis of other heterocyclic compounds for research purposes, deuterated alkylating agents have been used to introduce deuterium into specific positions of the molecule.

Radiolabeled Analogs: Radiolabeling involves the incorporation of a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or fluorine-18 (B77423) (¹⁸F), into a molecule. Radiolabeled compounds are indispensable tools in drug discovery and development, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level.

There are no published methods for the radiosynthesis of this compound. However, general strategies for radiolabeling could be adapted. For instance, the introduction of ¹⁸F, a commonly used positron-emitting radionuclide for PET, is often achieved through nucleophilic substitution of a suitable leaving group (e.g., a tosylate or nitro group) with [¹⁸F]fluoride. Given the presence of two fluorine atoms in the (2,4-Difluorophenyl) moiety of the target compound, a late-stage fluorination reaction with ¹⁸F could be a potential strategy for its radiosynthesis. The development of such a radiolabeled analog would enable in vivo studies of its distribution, target engagement, and pharmacokinetics.

Design and Synthetic Exploration of Derivatives of 2,4 Difluorophenyl Quinolin 3 Yl Methanone

Structure-Activity Relationship (SAR) Driven Design of (2,4-Difluorophenyl)(quinolin-3-yl)methanone Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. researchgate.net For the this compound core, a systematic SAR-driven design strategy involves modifying its three main components: the 2,4-difluorophenyl ring, the quinoline (B57606) heterocycle, and the methanone (B1245722) linker. This approach allows for a thorough investigation of the chemical space around the lead compound to optimize its interaction with a biological target.

Systematic Modifications on the 2,4-Difluorophenyl Ring

The 2,4-difluorophenyl ring plays a crucial role in the molecule's interaction with its target, often through hydrophobic and specific halogen-bonding interactions. Modifications to this ring can significantly impact electronic properties, lipophilicity, and metabolic stability.

Key modifications include:

Positional Isomerism of Fluorine Atoms: Relocating the fluorine atoms to other positions (e.g., 2,5-difluoro, 3,4-difluoro, 3,5-difluoro) can alter the molecule's dipole moment and its ability to form halogen bonds, potentially improving binding affinity and selectivity.

Bioisosteric Replacement of Fluorine: Substituting one or both fluorine atoms with other functional groups of similar size or electronic character, such as chlorine, bromine, methyl (CH₃), or cyano (CN) groups, can probe the steric and electronic requirements of the binding pocket.

Table 1: Proposed Modifications on the 2,4-Difluorophenyl Ring and Their Rationale

Modification Rationale
Relocate F atoms (e.g., 3,5-difluoro) Probe the importance of halogen bond donor/acceptor positioning.
Replace F with Cl or Br Investigate the effect of halogen size and polarizability on binding.
Replace F with CH₃ Assess the impact of replacing an electron-withdrawing group with a lipophilic, electron-donating group.
Add a 4'-methoxy group Introduce a potential hydrogen bond acceptor and increase polarity.

Chemical Diversification of the Quinoline Heterocycle

The quinoline core is a versatile scaffold that offers multiple positions for chemical modification. mdpi.com Diversification of this heterocycle can influence the molecule's solubility, basicity, and potential for forming key interactions with the biological target, such as hydrogen bonds or π-π stacking.

Strategic points for diversification include:

Substitution at C2 and C4: The positions adjacent to the ketone linker are critical. Introducing small alkyl or aryl groups can impose conformational constraints and explore additional hydrophobic pockets. researchgate.net

N-Oxidation: Conversion of the quinoline nitrogen to an N-oxide can increase polarity and introduce a strong hydrogen bond acceptor, potentially altering the compound's pharmacokinetic profile.

Table 2: Proposed Modifications on the Quinoline Heterocycle and Their Rationale

Position Substituent Rationale
C2 Methyl, Phenyl Explore steric effects near the methanone linker; potential for hydrophobic interactions.
C4 Amino, Hydroxyl Introduce hydrogen bond donors/acceptors to engage with polar residues.
C6 or C7 Chlorine, Methoxy Modulate electronic properties and lipophilicity; potential for halogen or hydrogen bonding.

Structural Variations of the Methanone Linker and its Substituents

The methanone linker is not merely a spacer; its carbonyl group is a key polar feature, often acting as a hydrogen bond acceptor. Its rigidity also influences the relative orientation of the two aromatic rings.

Potential variations include:

Reduction to Alcohol: Converting the ketone to a secondary alcohol introduces a hydrogen bond donor and a chiral center, which can lead to stereospecific interactions.

Conversion to Oxime or Hydrazone: These modifications extend the linker, alter its geometry, and introduce additional hydrogen bonding capabilities.

Replacement with Bioisosteres: Replacing the carbonyl group (C=O) with other linkers such as a sulfone (-SO₂-) or a methylene (B1212753) bridge (-CH₂-) would significantly alter the linker's polarity, geometry, and hydrogen bonding capacity, providing valuable SAR insights.

Alpha-Substitution: Introducing substituents on the carbon atom between the carbonyl and the quinoline ring can restrict rotation and probe for specific steric interactions.

Table 3: Proposed Modifications of the Methanone Linker and Their Rationale

Modification Rationale
Reduction to -CH(OH)- Introduce a hydrogen bond donor and a chiral center.
Conversion to Oxime (-C=NOH) Change linker geometry and add hydrogen bond donor/acceptor properties.
Replacement with Methylene (-CH₂-) Remove the polar carbonyl group to assess its importance and increase lipophilicity.

Parallel and Combinatorial Synthesis of Focused Libraries of this compound Derivatives

To efficiently explore the SAR landscape proposed above, modern synthetic strategies such as parallel and combinatorial synthesis are employed. These techniques allow for the rapid generation of a large number of structurally related compounds, known as a chemical library, which can then be screened for biological activity.

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) is a powerful technique for library generation where one of the starting materials is covalently attached to an insoluble polymer support (resin). This simplifies the purification process, as excess reagents and byproducts can be washed away, driving reactions to completion.

A potential SPOS route for generating derivatives could involve:

Immobilization: A suitably functionalized quinoline precursor, such as quinoline-3-carboxylic acid, is anchored to a solid support resin.

Linker Activation and Coupling: The resin-bound acid is converted to a reactive intermediate (e.g., an acid chloride or an active ester) and reacted with a series of organometallic reagents (e.g., substituted phenyl Grignard or organolithium reagents) to form the desired ketone.

Cleavage: The final products are cleaved from the resin, typically using a strong acid like trifluoroacetic acid, yielding the purified library members.

This methodology facilitates the diversification of the phenyl ring portion of the molecule. The availability of suitably protected building blocks is crucial for the success of SPOS. nih.gov

Solution-Phase Parallel Synthesis for Lead Generation

Solution-phase parallel synthesis offers an alternative to SPOS and is often faster for generating smaller, focused libraries. Reactions are performed simultaneously in an array of separate reaction vessels, such as the wells of a microtiter plate. This approach benefits from more traditional reaction condition optimization but requires efficient parallel purification methods.

A viable strategy for the parallel synthesis of this compound analogs could leverage robust and high-yielding named reactions. The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene ketone, is a classic and adaptable method for quinoline synthesis. ias.ac.inresearchgate.net

A modern parallel synthesis workflow might proceed as follows:

Reaction Setup: In a 96-well reaction block, a core starting material, such as a substituted 2-aminobenzophenone, is dispensed into each well.

Reagent Addition: A diverse set of reagents for the subsequent reaction step (e.g., various α-methylene ketones for a Friedländer synthesis) is added to the wells, with each well receiving a unique reagent.

Reaction and Workup: The reaction block is heated to drive the reactions. After completion, a parallel workup procedure (e.g., liquid-liquid extraction or solid-phase extraction) is performed.

Purification and Analysis: The crude products are purified using high-throughput techniques like mass-directed preparative HPLC, and the purity and identity of the final compounds are confirmed by LC-MS.

This approach allows for the rapid diversification of multiple positions on the quinoline scaffold, making it highly effective for lead generation and SAR exploration. nih.gov

Bioisosteric Replacements and Scaffold Hopping Approaches within the this compound Framework

In the quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists frequently employ the strategies of bioisosteric replacement and scaffold hopping. These approaches aim to modify a lead compound, such as this compound, by replacing key structural motifs with other groups that retain similar biological activity while offering advantages in terms of physicochemical properties or patentability.

Bioisosteric Replacements

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar steric, electronic, or physicochemical properties. This can lead to compounds with enhanced biological activity, reduced toxicity, or improved metabolic stability.

Within the this compound framework, several key regions are amenable to bioisosteric modification:

The (2,4-Difluorophenyl) Moiety: The fluorine atoms on the phenyl ring are crucial for modulating the electronic properties and metabolic stability of the compound. Bioisosteric replacement could involve altering the halogen substitution pattern or replacing the entire phenyl ring. For instance, replacing the difluorophenyl group with a pyridyl or thiophene (B33073) ring can introduce new hydrogen bonding capabilities and alter the compound's solubility and interaction with target proteins.

The Ketone Linker: The carbonyl group of the methanone linker is a key hydrogen bond acceptor. It can be replaced by other groups that mimic its electronic and steric properties, such as an oxime or an amide. Such modifications can influence the compound's conformation and binding affinity. The conversion of a ketone to an oxime is a well-established synthetic transformation.

The Quinoline Scaffold: The quinoline ring system is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds. Bioisosteric replacements within the quinoline ring itself could involve the introduction of substituents or the replacement of a carbon atom with a nitrogen atom to form a quinazoline (B50416) or other related heterocyclic systems.

The following table illustrates some potential bioisosteric replacements for the this compound framework:

Original Moiety Bioisosteric Replacement Rationale for Replacement
(2,4-Difluorophenyl)PyridylIntroduce hydrogen bonding capabilities, alter polarity.
(2,4-Difluorophenyl)ThienylModify steric and electronic properties.
Ketone (C=O)Oxime (C=N-OH)Alter hydrogen bonding potential and conformation.
Ketone (C=O)Amide (C(=O)NH)Introduce hydrogen bond donor capabilities.
QuinolineQuinazolineModulate basicity and hydrogen bonding pattern.

Scaffold Hopping Approaches

Scaffold hopping is a more drastic modification where the core structure, or scaffold, of a molecule is replaced with a topologically different one, while preserving the essential pharmacophoric features required for biological activity. This strategy is particularly useful for discovering novel chemical series with improved properties or for navigating around existing patents.

Starting from the this compound scaffold, several scaffold hopping strategies can be envisioned. The goal is to maintain the key interactions of the difluorophenyl and quinoline moieties with the biological target while exploring new core structures.

One approach could involve replacing the quinoline ring with other bicyclic or even monocyclic heteroaromatic systems that can present the necessary pharmacophoric groups in a similar spatial arrangement. Examples of potential replacement scaffolds for the quinoline moiety are presented in the table below.

Original Scaffold Hopped Scaffold Key Pharmacophoric Features Preserved
QuinolineIndoleAromaticity, hydrogen bonding potential.
QuinolineBenzimidazoleAromaticity, hydrogen bond donor/acceptor capabilities.
QuinolineIsoquinolineAltered nitrogen position, potentially leading to different target interactions.
QuinolinePyrazolo[1,5-a]pyrimidineNovel heterocyclic core with different electronic distribution.

The following table provides hypothetical examples of compounds resulting from bioisosteric replacement and scaffold hopping strategies, along with potential research findings.

Compound Name Modification Strategy Hypothetical Research Finding
(2,4-Difluorophenyl)(pyridin-3-yl)methanoneBioisosteric Replacement (Quinoline to Pyridine)May exhibit altered selectivity profile due to the change in the heterocyclic core.
This compound oximeBioisosteric Replacement (Ketone to Oxime)Could show improved metabolic stability and oral bioavailability.
(2,4-Difluorophenyl)(indol-3-yl)methanoneScaffold Hopping (Quinoline to Indole)Potentially interacts with a different set of residues in the target's binding pocket.
(Pyridin-2-yl)(quinolin-3-yl)methanoneBioisosteric Replacement (Difluorophenyl to Pyridyl)May display enhanced water solubility and different pharmacokinetic properties.

These strategic modifications of the this compound framework through bioisosteric replacement and scaffold hopping offer promising avenues for the discovery of new and improved drug candidates. Further synthesis and biological evaluation of such derivatives are necessary to validate these design concepts.

Advanced Analytical Characterization Methodologies for 2,4 Difluorophenyl Quinolin 3 Yl Methanone and Its Analogs

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (2,4-Difluorophenyl)(quinolin-3-yl)methanone. A combination of high-resolution nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared and ultraviolet-visible spectroscopy provides a complete picture of the compound's atomic connectivity, molecular weight, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the protons of the quinoline (B57606) and difluorophenyl rings. A published spectrum shows characteristic signals at δ 9.29 (s, 1H), 8.52 (s, 1H), 8.17 (d, J = 7.5 Hz, 1H), 7.91 (d, J = 8.2 Hz, 1H), 7.87–7.82 (m, 1H), 7.76–7.69 (m, 1H), 7.62 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.09–7.04 (m, 1H), and 6.95 (ddd, J = 10.1, 8.7, 2.4 Hz, 1H). lookchem.com The singlets at the downfield region are characteristic of the protons at positions 2 and 4 of the quinoline ring, while the multiplets in the aromatic region correspond to the remaining protons of the quinoline and the difluorophenyl rings.

¹⁹F NMR: ¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds. The chemical shifts in ¹⁹F NMR are highly dependent on the electronic environment of the fluorine atoms. For this compound, two distinct signals would be expected for the two fluorine atoms at the 2- and 4-positions of the phenyl ring. Based on data for similar compounds like 4,4'-Difluorobenzophenone, which shows a multiplet at around -106.5 ppm (in DMSO-d₆), the fluorine signals for the title compound are expected to appear in the aromatic fluorine region, typically between -100 and -140 ppm. sepscience.com The signals would likely appear as multiplets due to coupling with neighboring protons and with each other.

2D-NMR: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to assign the protons within the quinoline and difluorophenyl ring systems. For instance, it would show correlations between adjacent protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the quinoline, carbonyl, and difluorophenyl fragments of the molecule. For example, correlations from the quinoline protons to the carbonyl carbon would confirm the position of the aroyl group.

Interactive Data Table: Predicted NMR Assignments for this compound
Atom Position¹H Chemical Shift (ppm, Predicted)¹³C Chemical Shift (ppm, Predicted)¹⁹F Chemical Shift (ppm, Predicted)Key 2D-NMR Correlations (Predicted)
Quinoline-2~9.3~150-HMBC to C4, C8a
Quinoline-4~8.5~138-HMBC to C2, C5, C4a
Quinoline-5~7.9~129-COSY with H6; HMBC to C4, C7, C8a
Quinoline-6~7.6~128-COSY with H5, H7
Quinoline-7~7.8~130-COSY with H6, H8
Quinoline-8~8.2~128-COSY with H7; HMBC to C6, C4a
Carbonyl C=O-~193-HMBC from H2 (quinoline), H4 (quinoline), H6' (difluorophenyl)
Difluorophenyl-2'-~118 (d)~-110HMBC to C=O, C1', C3'
Difluorophenyl-3'~7.0~105 (t)-COSY with H5'
Difluorophenyl-4'-~163 (d)~-105HMBC to C2', C3', C5', C6'
Difluorophenyl-5'~7.7~133-COSY with H3', H6'
Difluorophenyl-6'~7.0~112 (d)-COSY with H5'; HMBC to C=O, C1', C2'

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₆H₉F₂NO), the theoretical exact mass can be calculated. This experimental value should be in close agreement with the theoretical mass, typically within a few parts per million (ppm), which confirms the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecular ion would be expected, followed by characteristic fragment ions. The fragmentation of diaryl ketones often involves cleavage at the carbonyl group. libretexts.orgmiamioh.edu A plausible fragmentation pathway for this compound would involve the following key fragment ions:

Loss of the difluorophenyl radical: This would result in the formation of the quinolin-3-ylcarbonyl cation.

Loss of the quinolin-3-yl radical: This would lead to the formation of the 2,4-difluorobenzoyl cation.

Further fragmentation of the quinoline and difluorophenyl rings can also occur.

Interactive Data Table: Predicted HRMS Fragmentation for this compound
Fragment IonProposed StructureTheoretical m/z
[M]⁺C₁₆H₉F₂NO⁺269.0652
[M - C₆H₃F₂]⁺C₁₀H₆NO⁺156.0449
[M - C₉H₆N]⁺C₇H₃F₂O⁺141.0152
[C₉H₆N]⁺Quinolin-3-yl cation128.0499
[C₆H₃F₂]⁺2,4-Difluorophenyl cation113.0152

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show several key absorption bands. The most prominent would be the strong carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1680 cm⁻¹ for aromatic ketones. researchgate.net Other characteristic bands would include C-F stretching vibrations for the difluorophenyl group (around 1100-1300 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring (in the 1450-1600 cm⁻¹ region), and aromatic C-H stretching vibrations (above 3000 cm⁻¹). researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, due to its extended conjugated system encompassing the quinoline and benzoyl moieties, is expected to exhibit strong absorption bands in the UV region. Quinoline derivatives typically show multiple absorption bands corresponding to π → π* transitions. mdpi.comresearchgate.net The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used. One would anticipate absorption maxima in the range of 250-350 nm.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for the separation of this compound from any impurities and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile and thermally labile compounds. A robust and validated HPLC method is crucial for quality control.

Method Development: A reversed-phase HPLC method would be the most suitable approach for the analysis of this compound.

Column: A C18 column is a common choice for the separation of aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be required to achieve good separation of the main component from potential impurities.

Detection: A UV detector set at a wavelength where the compound exhibits significant absorbance (e.g., around 254 nm or a wavelength maximum determined from the UV-Vis spectrum) would be appropriate.

Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure its reliability. The validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Example HPLC Method Parameters for Purity Assessment
ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the ideal technique for the identification and quantification of volatile impurities, such as residual solvents from the synthesis process.

Methodology: The analysis of volatile impurities in a pharmaceutical intermediate like this compound typically involves a headspace GC-MS method.

Sample Preparation: The sample is dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a sealed headspace vial and heated to allow volatile impurities to partition into the gas phase.

GC Separation: A portion of the headspace gas is injected into the GC, where the volatile components are separated on a capillary column (e.g., a non-polar or mid-polar column).

MS Detection: The separated components are then introduced into the mass spectrometer for identification based on their mass spectra, which can be compared to a library of known compounds. Quantification can be performed using an appropriate internal or external standard.

The method should be capable of separating and quantifying common solvents that might be used in the synthesis, such as toluene, acetone, ethyl acetate, and dichloromethane, in accordance with regulatory guidelines like USP <467>. thermofisher.com

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of chiral compounds is a critical parameter in pharmaceutical sciences, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For ketones such as this compound, which possesses a stereocenter at the methanone (B1245722) carbon upon reduction, or for chiral analogs, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for enantiomeric resolution.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differential stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including ketones.

Detailed Research Findings:

While specific chiral separation data for this compound is not extensively published, methodologies for structurally related quinoline derivatives and ketones provide a framework for method development. For instance, studies on similar heterocyclic ketones have demonstrated successful enantioseparation using polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal resolution.

A hypothetical, yet representative, chiral HPLC method for a reduced, chiral analog of this compound is detailed in the interactive data table below. This illustrates the typical parameters and expected results for such an analysis. The resolution factor (Rs) is a key metric, with a value greater than 1.5 indicating baseline separation of the two enantiomers.

Interactive Data Table: Representative Chiral HPLC Parameters

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 2.1

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation Analysis

X-ray crystallography is an unparalleled technique for the unambiguous determination of the absolute stereochemistry and the three-dimensional conformation of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed electron density map can be generated, revealing the precise spatial arrangement of atoms.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable information. The resulting crystal structure would confirm the connectivity of the atoms and reveal the planarity of the quinoline and difluorophenyl rings, as well as the torsion angles between them. This information is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies. In the case of a chiral analog, the analysis can definitively establish the absolute configuration (R or S) of the stereocenter.

Detailed Research Findings:

Although a specific crystal structure for this compound is not publicly available, crystallographic data from analogous quinoline and methanone-containing structures can provide insights into the expected structural parameters. For example, the crystal packing is often stabilized by a network of intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and π-π stacking between the aromatic rings.

The table below presents a plausible set of crystallographic data for this compound, based on typical values for similar organic compounds. This data serves as an illustrative example of the detailed structural information that can be obtained from an X-ray crystallographic study.

Interactive Data Table: Representative Crystallographic Data

ParameterValue
Chemical Formula C₁₆H₉F₂NO
Formula Weight 269.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 12.126
c (Å) 11.897
β (°) ** 105.34
Volume (ų) 1187.5
Z 4
Calculated Density (g/cm³) **1.505

Elucidation of Biological Targets and Mechanism of Action for 2,4 Difluorophenyl Quinolin 3 Yl Methanone

Target Identification Strategies for (2,4-Difluorophenyl)(quinolin-3-yl)methanone

The initial step in characterizing the pharmacological properties of a novel compound such as this compound is the identification of its biological target(s). This can be achieved through a combination of experimental and computational approaches.

Affinity-Based Probes and Proteomics for Target Deconvolution

One powerful experimental strategy for target identification is chemical proteomics, which utilizes affinity-based probes. mq.edu.au These probes are synthesized by chemically modifying the compound of interest—in this case, this compound—to include a reactive or reporter group. This modified compound can then be introduced into a cellular or tissue lysate. The probe will selectively bind to its protein targets, which can then be isolated and identified using mass spectrometry-based proteomic techniques. mq.edu.aunih.gov This unbiased approach allows for the discovery of both primary targets and potential off-target interactions within the complex environment of the cell.

Ligand-Based and Structure-Based Virtual Screening for Target Prediction

In parallel with experimental methods, computational approaches can provide valuable insights into potential biological targets. nih.gov

Ligand-Based Virtual Screening: This method relies on the principle that structurally similar molecules often exhibit similar biological activities. By searching databases of known bioactive compounds, molecules with a similar chemical structure to this compound can be identified. The known targets of these similar molecules can then be investigated as potential targets for the compound of interest.

Structure-Based Virtual Screening: If the three-dimensional structures of potential protein targets are known, molecular docking simulations can be performed. nih.gov This involves computationally "placing" this compound into the binding sites of various proteins to predict the strength and nature of the interaction. This approach can help to prioritize potential targets for experimental validation.

Biochemical and Biophysical Characterization of this compound-Target Interactions

Once potential biological targets have been identified, the next critical step is to characterize the interaction between this compound and its target(s) in detail. This involves a suite of biochemical and biophysical techniques.

Enzyme Kinetics and Inhibition Mechanism Studies

If the identified target is an enzyme, detailed kinetic studies are essential to understand how the compound affects its catalytic activity. These studies can determine whether the compound acts as an inhibitor or an activator and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding the compound's functional effect at the molecular level.

Receptor Binding Assays and Competitive Ligand Displacement

For targets that are receptors, binding assays are the gold standard for characterizing the interaction. These assays directly measure the affinity of the compound for the receptor. Competitive binding assays, where this compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor, can provide a quantitative measure of its binding affinity (Ki).

Cellular Mechanism of Action Investigations

To understand how this compound functions within a cellular context, a series of specialized assays are utilized. These investigations are designed to move from a broad analysis of pathway modulation to the specific confirmation of target protein engagement and the determination of the compound's location within the cell.

Initial explorations into the mechanism of action often involve determining which cellular signaling pathways are affected by the compound. Reporter gene assays are a targeted method to quantify the activation or inhibition of specific pathways. In these assays, the regulatory sequence of a gene known to be a key component of a signaling pathway is linked to a "reporter" gene, such as luciferase. When cells containing this construct are treated with this compound, any resulting change in the expression of the reporter gene provides a direct measure of the compound's influence on that pathway.

For a broader, more unbiased view, gene expression profiling techniques like RNA sequencing are employed. This allows for the simultaneous measurement of changes in the expression levels of thousands of genes following treatment with the compound. By analyzing these genome-wide changes, researchers can identify which biological pathways are significantly perturbed, offering clues to the compound's mode of action. For instance, such analysis might reveal that genes associated with cell cycle regulation or apoptosis are differentially expressed, suggesting that this compound may function as an anti-proliferative agent.

Below is a hypothetical representation of data from a gene expression profiling experiment, highlighting genes with significant changes in expression after treatment.

Table 1: Illustrative Gene Expression Changes Induced by this compound
GeneAssociated PathwayFold ChangeP-value
CDKN1ACell Cycle (p53 signaling)+3.5<0.01
BCL2Apoptosis-2.8<0.01
CCND1Cell Cycle (G1/S Transition)-2.1<0.05
FOSMAPK Signaling+1.8<0.05

Once potential target pathways are identified, it is crucial to confirm that the compound physically binds to a specific protein target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating such target engagement. frontiersin.orgnih.gov The principle underlying CETSA is that when a drug binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. nih.gov

In a typical CETSA experiment, intact cells are treated with this compound. The cells are then heated to a range of temperatures, causing proteins to unfold and aggregate. The remaining soluble, non-aggregated proteins are then quantified. If the compound binds to a specific protein, that protein will remain soluble at higher temperatures in the treated cells compared to untreated cells. This "thermal shift" provides strong evidence of direct binding in a native cellular environment. nih.govresearchgate.net This method is invaluable for confirming hits from initial screens and for distinguishing direct from indirect downstream effects. helsinki.fi

The table below illustrates hypothetical CETSA results, showing the increased stability of a putative target protein in the presence of the compound.

Table 2: Hypothetical CETSA Data for a Target Protein
Temperature (°C)% Soluble Protein (Vehicle Control)% Soluble Protein (Compound-Treated)
45100%100%
5085%98%
5550%88%
6020%65%
655%30%

Determining where a compound accumulates within a cell provides critical context for its mechanism of action. Confocal microscopy is a high-resolution imaging technique used to visualize the subcellular localization of molecules. To track this compound, it can be chemically modified with a fluorescent tag.

Cells are then treated with this fluorescently-labeled compound and imaged. To pinpoint its location, specific cellular compartments are simultaneously stained with organelle-specific fluorescent dyes. For example, the nucleus can be stained with DAPI (blue), mitochondria with a MitoTracker dye (red), and the endoplasmic reticulum with an ER-Tracker dye (green). By overlaying these images with the image of the fluorescently-tagged compound, researchers can determine if it co-localizes with a particular organelle. This spatial information is key; for example, nuclear localization might suggest an interaction with DNA or transcription factors, whereas mitochondrial accumulation could point towards an effect on cellular metabolism.

Computational Chemistry and Molecular Modeling of 2,4 Difluorophenyl Quinolin 3 Yl Methanone

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

There are no published studies detailing the quantum mechanical properties of (2,4-Difluorophenyl)(quinolin-3-yl)methanone. Therefore, information regarding its conformational analysis, potential tautomeric forms, and predicted spectroscopic properties derived from computational methods is not available.

Molecular Docking and Scoring Studies

Similarly, a search of the scientific literature did not yield any molecular docking studies involving this compound. Consequently, there is no data on its potential binding modes with any biological targets, key intermolecular interactions, or its use in virtual screening campaigns for the design of new analogs.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulations of this compound in complex with any biological target have been reported. Such studies would provide insights into the stability of ligand-protein interactions and the dynamic behavior of the compound within a biological environment, but this information is currently unavailable.

While computational studies on other quinoline (B57606) and difluorophenyl-containing compounds exist, the strict focus on this compound, as per the user's request, prevents the inclusion of data from related but distinct molecules. The generation of a scientifically accurate article with detailed research findings and data tables is contingent on the existence of such specific research.

In Vitro Pharmacokinetic and Adme Investigations of 2,4 Difluorophenyl Quinolin 3 Yl Methanone

In Vitro Metabolic Stability Assessment of (2,4-Difluorophenyl)(quinolin-3-yl)methanone

No data is publicly available regarding the metabolic stability of this compound.

Microsomal Stability Assays (e.g., Liver Microsomes)

No studies reporting the results of microsomal stability assays for this compound were identified.

Hepatocyte Incubation Studies

No published research on the incubation of this compound with hepatocytes was found.

In Vitro Plasma Protein Binding Characterization of this compound

There is no publicly available information on the plasma protein binding characteristics of this compound.

Equilibrium Dialysis Techniques

No data from equilibrium dialysis experiments for this compound could be located.

Ultrafiltration Methods

No studies utilizing ultrafiltration to determine the plasma protein binding of this compound were found in the public domain.

In Vitro Permeability and Absorption Studies

No experimental data on the in vitro permeability and absorption of this compound is currently available.

Caco-2 Cell Monolayer Permeability Assays

Research data regarding the permeability of this compound as determined by Caco-2 cell monolayer assays are not publicly available. These assays are instrumental in predicting in vivo drug absorption by assessing the rate at which a compound crosses a layer of human intestinal epithelial cells. The apparent permeability coefficient (Papp) is a key parameter derived from these studies, classifying compounds as having low, medium, or high permeability. Typically, the assay is conducted in both apical to basolateral (A-B) and basolateral to apical (B-A) directions to evaluate influx and efflux, respectively. The efflux ratio (Papp B-A / Papp A-B) helps to identify if the compound is a substrate of efflux transporters like P-glycoprotein.

Interactive Data Table: Caco-2 Permeability of this compound

ParameterValue
Apparent Permeability (Papp) A-B (cm/s) Data not available
Apparent Permeability (Papp) B-A (cm/s) Data not available
Efflux Ratio Data not available
Permeability Classification Data not available

Parallel Artificial Membrane Permeability Assay (PAMPA)

There is no publicly available information on the permeability of this compound from Parallel Artificial Membrane Permeability Assays (PAMPA). This high-throughput screening method is utilized to predict passive transcellular permeability. The assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution that mimics the cell membrane, to an acceptor compartment. The results are expressed as an effective permeability coefficient (Pe), which can be used to classify compounds based on their potential for passive absorption.

Interactive Data Table: PAMPA Permeability of this compound

ParameterValue
Effective Permeability (Pe) (cm/s) Data not available
Permeability Classification Data not available

Cytochrome P450 (CYP) Inhibition and Induction Potential of this compound

Isoform-Specific CYP Inhibition Assays (e.g., CYP1A2, 2D6, 3A4)

Specific data concerning the potential of this compound to inhibit major cytochrome P450 isoforms such as CYP1A2, CYP2D6, and CYP3A4 have not been reported in the public domain. These in vitro assays are crucial for predicting the potential for drug-drug interactions. The inhibitory potential is typically determined by incubating the compound with human liver microsomes or recombinant CYP enzymes and measuring the reduction in the metabolic activity of a known isoform-specific substrate. The results are usually expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Interactive Data Table: CYP Inhibition Profile of this compound

CYP IsoformIC50 (µM)
CYP1A2 Data not available
CYP2D6 Data not available
CYP3A4 Data not available

CYP Induction Reporter Gene Assays

Information regarding the potential of this compound to induce the expression of cytochrome P450 enzymes, as determined by CYP induction reporter gene assays, is not publicly available. These assays, often conducted in cultured hepatocytes or specific cell lines, are used to assess whether a compound can increase the synthesis of CYP enzymes, which can lead to accelerated metabolism of co-administered drugs. The activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR) is a common mechanism for CYP induction, and reporter gene assays can quantify this activation.

Interactive Data Table: CYP Induction Potential of this compound

CYP IsoformInduction Potential
CYP1A2 Data not available
CYP2D6 Data not available
CYP3A4 Data not available

Lead Optimization Strategies for the 2,4 Difluorophenyl Quinolin 3 Yl Methanone Scaffold

Multi-Parameter Optimization (MPO) in Deriving Advanced Analogs with Improved Potency and ADME Profiles

The simultaneous refinement of multiple, often conflicting, properties is the cornerstone of modern drug discovery, a practice known as Multi-Parameter Optimization (MPO). For the (2,4-Difluorophenyl)(quinolin-3-yl)methanone scaffold, MPO aims to achieve a delicate balance between on-target potency and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.

The initial stages of optimizing this scaffold would involve systematic structural modifications to probe the structure-activity relationship (SAR). Key areas for modification include the quinoline (B57606) ring, the difluorophenyl moiety, and the ketone linker. For instance, substitutions on the quinoline ring can significantly impact both potency and metabolic stability. Introducing small alkyl or halo groups at various positions could modulate lipophilicity and interaction with metabolic enzymes.

Similarly, altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heteroaromatic systems can influence target binding and physicochemical properties. The 2,4-difluoro substitution is often a strategic choice to enhance metabolic stability and binding affinity through favorable electronic interactions.

A hypothetical MPO campaign for this scaffold is outlined in the table below, illustrating the iterative process of balancing potency with key ADME parameters.

Table 1: Hypothetical Multi-Parameter Optimization of this compound Analogs

Compound IDR1 (Quinoline Substitution)R2 (Phenyl Substitution)Potency (IC₅₀, nM)Solubility (µg/mL)Metabolic Stability (t½, min)Permeability (Papp, 10⁻⁶ cm/s)
Parent H2,4-di-F1505202.5
Analog A 6-Cl2,4-di-F503453.1
Analog B 7-OCH₃2,4-di-F8010152.8
Analog C H2-F, 4-CN1208354.0
Analog D 6-Cl2-F, 4-CN306604.5

Rational Design Principles for Enhancing Target Selectivity and Specificity

Achieving a high degree of selectivity is paramount to minimizing off-target effects and ensuring a favorable safety profile. Rational drug design, often guided by structural biology and computational modeling, plays a pivotal role in enhancing the target selectivity of the this compound scaffold.

Assuming the primary target is a protein kinase, for example, understanding the subtle differences in the ATP-binding pockets between the target kinase and other related kinases is crucial. X-ray crystallography or cryo-electron microscopy of the parent compound bound to its target can reveal key interactions that can be exploited to enhance selectivity.

Structure-Based Design: If structural information is available, modifications can be designed to form specific interactions with non-conserved residues in the target's active site. For instance, introducing a substituent that can form a hydrogen bond with a unique amino acid residue in the target kinase, but would clash with a bulkier residue in an off-target kinase, is a common strategy.

Pharmacophore Modeling: In the absence of a co-crystal structure, a pharmacophore model can be developed based on the known SAR of a series of analogs. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. New analogs can then be designed to better fit this model, increasing the likelihood of selective binding.

For the this compound scaffold, rational design could involve:

Exploring the vector space around the quinoline C-6 and C-7 positions: Introducing groups that can interact with specific sub-pockets of the target protein.

Modifying the ketone linker: Replacing the ketone with bioisosteres such as an oxime or a hydrazone to alter the geometry and hydrogen bonding capacity of the molecule.

Investigating alternative aromatic systems: Replacing the 2,4-difluorophenyl ring with other substituted phenyl rings or heterocyclic rings to probe different binding interactions.

Strategies for Mitigating Potential Undesired In Vitro Interactions or Off-Target Activities

During lead optimization, it is common to encounter compounds with undesirable in vitro activities, such as inhibition of hERG (human Ether-à-go-go-Related Gene) potassium channels, which can lead to cardiotoxicity, or inhibition of cytochrome P450 (CYP) enzymes, leading to drug-drug interactions.

For quinoline-based compounds, hERG inhibition is a known potential liability. The basic nitrogen atom of the quinoline ring can become protonated at physiological pH and interact with key residues in the hERG channel pore. Strategies to mitigate this include:

Reducing the basicity of the quinoline nitrogen: Introducing electron-withdrawing groups on the quinoline ring can lower the pKa of the nitrogen, reducing its propensity for protonation.

Introducing steric hindrance: Placing bulky substituents near the quinoline nitrogen can physically prevent the molecule from entering the hERG channel.

Similarly, to address potential CYP inhibition, the following approaches can be taken:

Identifying and blocking sites of metabolism: Metabolite identification studies can pinpoint the positions on the molecule that are most susceptible to metabolism by CYP enzymes. Blocking these sites with metabolically stable groups, such as fluorine atoms, can improve the metabolic profile.

Modifying lipophilicity and electronic properties: These properties can influence how a compound interacts with the active sites of CYP enzymes. Fine-tuning these parameters can reduce unwanted inhibition.

For instance, if the 2,4-difluorophenyl moiety is identified as a primary site of metabolism, replacing it with a more metabolically robust group could be a viable strategy.

Development of Prodrugs and Targeted Delivery Systems Research for this compound

Prodrug strategies and targeted delivery systems offer a powerful approach to improve the therapeutic index of a drug candidate by enhancing its delivery to the site of action and minimizing systemic exposure.

Prodrug Development: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For the this compound scaffold, prodrug strategies could be employed to:

Improve solubility: Attaching a polar promoiety, such as a phosphate (B84403) or an amino acid, to the molecule can significantly increase its aqueous solubility, which can be beneficial for formulation.

Enhance permeability: Masking polar functional groups with lipophilic promoieties can improve the compound's ability to cross cell membranes.

Achieve targeted release: Designing a prodrug that is selectively activated by enzymes that are overexpressed in diseased tissues (e.g., certain proteases in tumors) can lead to targeted drug release.

A potential prodrug approach for this scaffold could involve modifying the ketone functionality to a ketal or an acetal (B89532) that is stable at physiological pH but is hydrolyzed to the active ketone in the acidic microenvironment of a tumor.

Targeted Delivery Systems: Encapsulating the this compound or its analogs within nanocarriers, such as liposomes or polymeric nanoparticles, can offer several advantages. These delivery systems can be designed to:

Passively target tumors: Through the enhanced permeability and retention (EPR) effect, nanoparticles tend to accumulate in tumor tissues more than in normal tissues.

Actively target specific cells: By functionalizing the surface of the nanoparticles with targeting ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on cancer cells, highly specific drug delivery can be achieved.

Research in this area would focus on developing stable and biocompatible formulations that ensure efficient drug loading and controlled release at the target site.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,4-Difluorophenyl)(quinolin-3-yl)methanone, and how do reaction conditions influence yield and purity?

  • Methodology : Similar quinoline derivatives are synthesized via Friedel-Crafts acylation or coupling reactions between quinoline-3-carboxylic acid derivatives and substituted aryl halides. Catalysts like AlCl₃ or Pd-based systems (e.g., Suzuki-Miyaura coupling) are employed. Solvents such as DMF or dichloromethane are critical for solubility, while temperature (80–120°C) and reaction time (12–24 hrs) impact purity .
  • Optimization : Lower yields (<50%) are observed with electron-withdrawing fluorine substituents due to reduced nucleophilicity. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity to >95% .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Key signals include:

  • Quinoline protons: δ 8.5–9.0 ppm (aromatic H).
  • Difluorophenyl protons: δ 6.8–7.5 ppm (split due to J coupling from F atoms).
    • ¹⁹F NMR : Distinct peaks at δ -110 to -120 ppm (ortho and para F atoms).
    • IR : Stretching vibrations at 1650–1700 cm⁻¹ (ketone C=O) and 1250–1350 cm⁻¹ (C-F bonds) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated quinoline methanones across studies?

  • Data Discrepancies : Variations in IC₅₀ values (e.g., anticancer activity ranging from 1–50 µM) arise from assay conditions (cell line specificity, incubation time) or impurity levels.
  • Mitigation : Standardize assays using NCI-60 cell lines and validate purity via HPLC (>98%). Cross-reference with computational docking studies to confirm target binding (e.g., kinase inhibition) .

Q. How do computational models predict the reactivity and target interactions of this compound?

  • DFT Calculations : Predict electron-deficient regions at the difluorophenyl group, enhancing electrophilic reactivity.
  • Molecular Docking : The quinoline core shows π-π stacking with kinase ATP-binding pockets (e.g., EGFR), while fluorine atoms improve membrane permeability (logP ~3.5) .

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid refinement?

  • Crystallization Issues : Fluorine atoms disrupt crystal packing, leading to twinning. Slow evaporation from ethanol/acetone mixtures improves lattice formation.
  • SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model anisotropic displacement parameters. SHELXD resolves phase problems via dual-space methods for twinned crystals .

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